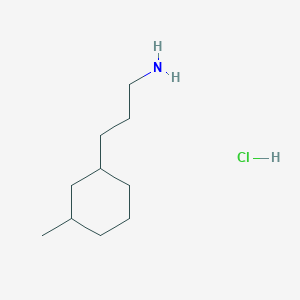
3-(3-Methylcyclohexyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylcyclohexyl)propylamine hydrochloride is a chemical compound that belongs to the class of amines. It is a white crystalline powder that is soluble in water and has a molecular weight of 191.74 g/mol . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylcyclohexyl)propylamine hydrochloride typically involves the nucleophilic substitution of haloalkanes. Primary amines can be synthesized by alkylation of ammonia, where a large excess of ammonia is used if the primary amine is the desired product . The reaction conditions often involve heating the reactants to facilitate the formation of the desired amine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(3-methylcyclohexyl)propylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(3-methylcyclohexyl)propylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with similar structural features but lacks the propyl group.
N-methylcyclohexylamine: Similar to (3-methylcyclohexyl)propylamine hydrochloride but with a methyl group instead of a propyl group.
Uniqueness
(3-methylcyclohexyl)propylamine hydrochloride is unique due to its specific structural features, which include a cyclohexyl ring with a methyl group and a propylamine side chain. These features contribute to its distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
3-(3-Methylcyclohexyl)propan-1-amine hydrochloride is a substituted amine compound primarily recognized as an impurity in the pharmaceutical agent Cinacalcet, which is utilized for treating secondary hyperparathyroidism and hypercalcemia. Its unique structural characteristics, particularly the bulky 3-methylcyclohexyl group, influence both its chemical reactivity and biological activity, especially regarding calcium-sensing mechanisms in biological systems.
Chemical Structure and Properties
The compound features a propan-1-amine backbone with a 3-methylcyclohexyl group attached to the nitrogen atom, forming its hydrochloride salt. This configuration contributes to its steric hindrance during reactions, which can impact its pharmacological profile.
Biological Activity
The biological activity of this compound has been studied in various contexts, particularly its role in calcium-sensing mechanisms. It has shown potential effects on:
Table 1: Summary of Biological Activities
Case Studies and Related Research
While direct case studies on this compound are scarce, related research on similar compounds provides insights into its potential biological activities:
- Calcium-Sensing Receptor Modulation : Research indicates that certain amine derivatives can modulate CaSR activity, leading to altered calcium signaling pathways. This modulation is crucial in conditions like chronic kidney disease where calcium balance is disrupted.
- Pharmacokinetic Profiles : Investigations into structurally similar compounds have highlighted the importance of steric effects on absorption and metabolism. Compounds with bulky groups often exhibit altered bioavailability and clearance rates, which could be relevant for this compound .
Properties
Molecular Formula |
C10H22ClN |
|---|---|
Molecular Weight |
191.74 g/mol |
IUPAC Name |
3-(3-methylcyclohexyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-9-4-2-5-10(8-9)6-3-7-11;/h9-10H,2-8,11H2,1H3;1H |
InChI Key |
PLTHRSQHSQZIBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















